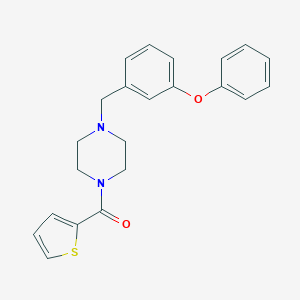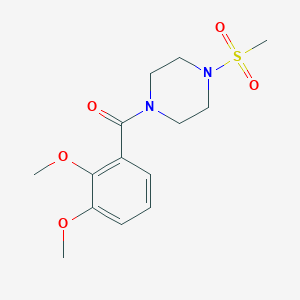
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTC is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, which results in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and prevent seizures. It has also been shown to reduce inflammation and oxidative stress, which are associated with various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, research can be conducted to improve the solubility and half-life of this compound to increase its effectiveness as a therapeutic agent.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications and mechanism of action make it an important research tool for investigating various neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.
Synthesis Methods
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including condensation reactions and cyclization reactions. The most common method for synthesizing this compound is through the reaction of 3-phenoxybenzylamine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid.
Scientific Research Applications
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases.
properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-10-5-15-27-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
InChI Key |
NGKPUXVYYXFBNL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)